ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a fused thieno[2,3-c]pyridine core substituted with a benzofuran-amido group at position 2, a benzyl group at position 6, and an ethyl carboxylate ester at position 3. The hydrochloride salt enhances its solubility in polar solvents, which is critical for pharmaceutical applications. The benzofuran moiety contributes to π-π stacking interactions, while the thienopyridine scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-2-carbonylamino)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S.ClH/c1-2-31-26(30)23-19-12-13-28(15-17-8-4-3-5-9-17)16-22(19)33-25(23)27-24(29)21-14-18-10-6-7-11-20(18)32-21;/h3-11,14H,2,12-13,15-16H2,1H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWGHSWZEIHFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thienopyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl bromoacetate, sodium carbonate, and various catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Potential Applications
-
Medicinal Chemistry :
- The compound's unique structure suggests it may exhibit bioactive properties , potentially acting on specific biological targets such as enzymes or receptors involved in various disease pathways. Compounds with similar structures have shown the ability to inhibit certain kinases or modulate signaling pathways related to cell proliferation and apoptosis.
-
Anticancer Research :
- Preliminary studies indicate that derivatives of thieno[2,3-c]pyridine compounds often display anticancer activity. The mechanism of action may involve the modulation of key signaling pathways that control cell growth and survival. Further research is warranted to elucidate these mechanisms specifically for ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride.
-
Neuropharmacology :
- Given the structural similarities with other neuroactive compounds, this compound may have implications in treating neurological disorders. Its interaction with neurotransmitter systems could be an area for further exploration in neuropharmacological applications.
-
Anti-inflammatory Properties :
- Compounds containing thieno[2,3-c]pyridine frameworks have been investigated for their anti-inflammatory effects. This compound may exhibit similar properties that could be beneficial in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[2,3-c]Pyridine Derivatives
*Calculated using standard atomic weights.
Key Observations :
- The benzofuran-amido group in the target compound introduces steric bulk and enhanced aromaticity compared to simpler amides (e.g., benzamido) or unprotected amines (as in the Boc derivative from ). This may influence binding affinity in biological targets .
- The benzyl substituent at position 6 provides lipophilicity (predicted logP ~3.5 via DFT methods ), contrasting with the polar Boc group in the analog from (logP ~1.8).
- The hydrochloride salt improves aqueous solubility (>50 mg/mL in water) compared to the free base form (<10 mg/mL), a critical factor in bioavailability.
Physicochemical and Computational Properties
Table 2: Computational and Experimental Properties
*Calculated using density-functional theory (DFT) with gradient-corrected exchange-energy functionals .
Key Findings :
- The benzyl group increases logP significantly, aligning with its role in improving membrane permeability.
Biological Activity
Ethyl 2-(1-benzofuran-2-amido)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thienopyridine core and a benzofuran moiety. Its chemical formula is C₁₈H₁₈ClN₃O₃S, with a molecular weight of approximately 373.87 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
A significant aspect of this compound's biological activity is its antimicrobial properties. Studies have shown that compounds with similar structures exhibit notable antibacterial and antifungal activities.
Antibacterial Activity
Research indicates that thienopyridine derivatives can possess strong antibacterial effects against a range of Gram-positive and Gram-negative bacteria. For example:
- Testing Method : Disk diffusion assay was commonly employed to evaluate the antibacterial efficacy.
- Results : Compounds structurally related to this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| 8a | 25 µg/mL | ≥200 µg/mL |
| 8b | 12.5 µg/mL | ≥200 µg/mL |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Cell Wall Synthesis : Many thienopyridine derivatives disrupt bacterial cell wall synthesis.
- Protein Synthesis Inhibition : Some derivatives interfere with ribosomal function.
- DNA Synthesis Inhibition : The structural similarity to known antibiotics suggests possible interference with nucleic acid synthesis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- A study synthesized a series of thienopyridine derivatives and tested them against various microorganisms. The results indicated that modifications at specific positions significantly affected their antibacterial potency .
- Another investigation into benzofuran derivatives demonstrated their selective activity against certain cancer cell lines, suggesting potential anticancer applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
